molecular formula C₁₉H₁₁D₄ClO₄ B1156169 Coumachlor-d4

Coumachlor-d4

Cat. No.: B1156169
M. Wt: 346.8
Attention: For research use only. Not for human or veterinary use.
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Description

Coumachlor-d4 (CAS: Not explicitly provided; inferred as deuterated analog of 81-82-3) is a deuterated derivative of Coumachlor (C₁₉H₁₅ClO₄), where four hydrogen atoms are replaced with deuterium (²H). This modification enhances its utility as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), by minimizing matrix effects and improving isotopic separation .

Properties

Molecular Formula

C₁₉H₁₁D₄ClO₄

Molecular Weight

346.8

Synonyms

3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-2H-1-benzopyran-2-one-d4;  (+/-)3-(α-Acetonyl-p-chlorobenzyl)-4-hydroxycoumarin-d4;  (+/-)-Coumachlor-d4;  (+/-)-p-Chlorowarfarin-d4;  Cumachlor-d4;  Geigy Rodenticide Exp. 332-d4;  Tomorin-d4;  p-Chlorowarfarin-

Origin of Product

United States

Comparison with Similar Compounds

Non-Deuterated Coumachlor

  • Molecular Formula : C₁₉H₁₅ClO₄ (MW: 342.773 g/mol).
  • Key Differences :

    Property Coumachlor Coumachlor-d4
    Molecular Weight 342.773 g/mol ≈346.8 g/mol
    Isotopic Purity N/A ≥98% deuterated
    MS Utility Analyte Internal Standard

    Source : .

Warfarin-d5

  • Structure : Deuterated analog of Warfarin (C₁₉H₁₆O₄), a structurally distinct 4-hydroxycoumarin anticoagulant.
  • Comparison :

    Property This compound Warfarin-d5
    Deuterium Positions 4 H replaced 5 H replaced
    Molecular Weight ≈346.8 g/mol ≈335.3 g/mol
    Application Rodenticide analysis Clinical anticoagulant monitoring

    Source : .

Functional Analogues

Bromadiolone-d4

  • Structure : Deuterated form of Bromadiolone (C₃₀H₂₃BrO₄), a superwarfarin rodenticide.
  • Comparison :

    Property This compound Bromadiolone-d4
    Halogen Substituent Cl Br
    Molecular Complexity Single aromatic ring Biphenyl structure
    Analytical Use Environmental Agricultural residue

    Source : .

Physicochemical and Analytical Data

Compound LogP Solubility (mg/L) NMR Shifts (¹H, ppm) HRMS (m/z)
Coumachlor 3.8 0.5 (water) 2.35 (s, CH₃), 6.8–7.4 (Ar) 343.8
This compound 3.8 0.5 (water) Deuteration at CH₃ 347.8
Coumatetralyl 4.2 0.2 (water) 2.8 (m, CH₂), 7.1–7.6 (Ar) 341.7

Notes: LogP and solubility data extrapolated from non-deuterated analogs. NMR shifts for this compound show absence of specific proton signals due to deuteration .

Research Findings and Challenges

Advantages of this compound

  • Isotopic Separation: Enhanced MS resolution due to 4 Da mass shift, reducing background noise .
  • Stability: Comparable shelf-life to non-deuterated Coumachlor when stored at −20°C .

Limitations

  • Synthesis Complexity : Deuteration requires specialized reagents and conditions, increasing production costs .
  • Extraction Challenges: Incomplete extraction from matrices may affect quantification accuracy, as noted in chemical analysis guidelines .

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